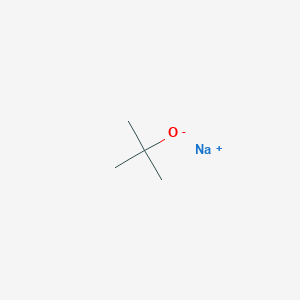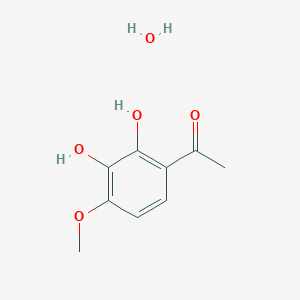
2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate is a chemical compound with the molecular formula C9H10O4 · xH2O. The compound is also referred to as 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate typically involves the hydroxylation and methoxylation of acetophenone derivatives. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and a catalyst such as potassium carbonate (K2CO3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate has a wide range of scientific research applications:
Mechanism of Action
The neuroprotective effects of 2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate are primarily attributed to its antioxidant properties. The compound inhibits the accumulation of calcium ions (Ca2+) in neuronal cells, thereby preventing cell death induced by glutamate toxicity . It also exhibits antioxidative activity, which helps in reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethoxyacetophenone
- 4’-Hydroxy-3’,5’-dimethylacetophenone
- 2’,4’,6’-Trimethoxyacetophenone
Uniqueness
2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate is unique due to its specific combination of hydroxyl and methoxy groups, which confer its distinctive neuroprotective properties and potential therapeutic applications. Unlike its similar compounds, it has shown significant promise in improving cognitive functions and protecting neuronal cells from oxidative stress .
Properties
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.H2O/c1-5(10)6-3-4-7(13-2)9(12)8(6)11;/h3-4,11-12H,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNBEWBUXDRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 |
Source


|
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
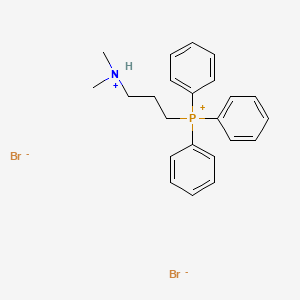
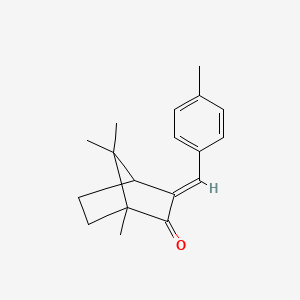

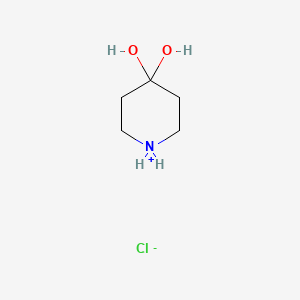
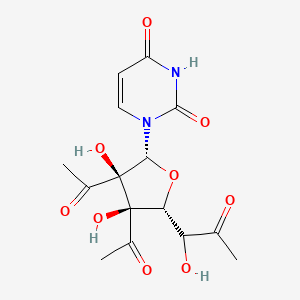
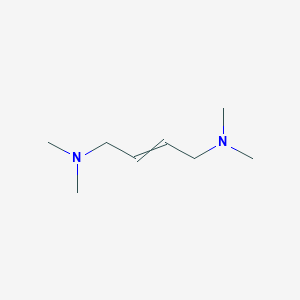
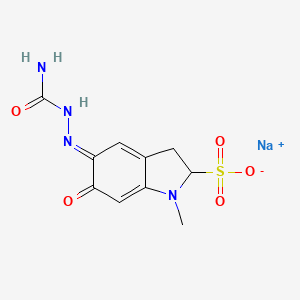
![methyl 5-hydroxy-4-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-6-carboxylate](/img/structure/B7805250.png)
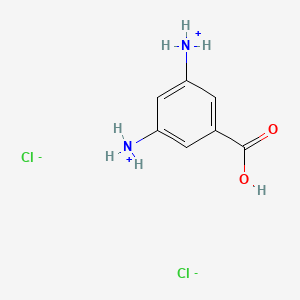
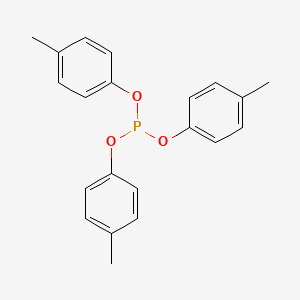
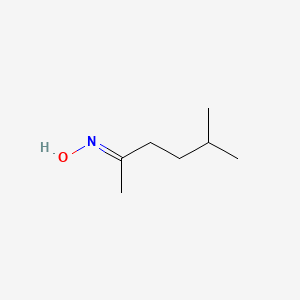
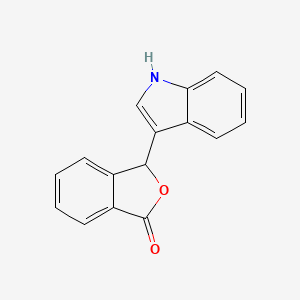
![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)
